Cas no 1279680-68-0 (CL2A-SN-38)

CL2A-SN-38 structure
Nombre del producto:CL2A-SN-38
CL2A-SN-38 Propiedades químicas y físicas
Nombre e identificación
-
- BCP32728
- CL2A-SN-38
- CL2A-SN-38 DCA 1279680-68-0(free base)
- 4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate
- SCHEMBL19750036
- MS-32181
- CL2A-SN-38 (dichloroacetic acid salt)
- 1279680-68-0
- SCHEMBL15492094
- 4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate
- E75125
- AKOS040743144
- HY-128946
- CL2A-SN38
- CS-0102784
- GLXC-10746
- EX-A3824
-
- Renchi: 1S/C73H97N11O22.2C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;2*3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);2*1H,(H,5,6)/t49?,51?,61-,73-;;/m0../s1
- Clave inchi: WWSNNYDLXHTRLZ-JGQYWRMXSA-N
- Sonrisas: ClC([H])(C(=O)O[H])Cl.ClC([H])(C(=O)O[H])Cl.O=C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])N2C(C([H])=C([H])C2=O)=O)C([H])([H])C1([H])[H])N([H])C([H])([H])C1=C([H])N(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])N([H])C(C([H])([H])OC([H])([H])C(N([H])[C@]([H])(C(N([H])C2C([H])=C([H])C(=C([H])C=2[H])C([H])([H])OC(=O)O[C@@]2(C(=O)OC([H])([H])C3C(N4C([H])([H])C5=C(C([H])([H])C([H])([H])[H])C6C([H])=C(C([H])=C([H])C=6N=C5C4=C([H])C2=3)O[H])=O)C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)=O)N=N1
Atributos calculados
- Calidad precisa: 1479.680964g/mol
- Masa isotópica única: 1479.680964g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 30
- Recuento de átomos pesados: 118
- Cuenta de enlace giratorio: 52
- Complejidad: 2990
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Peso molecular: 1480.6g/mol
- Xlogp3: -0.1
- Superficie del Polo topológico: 483
CL2A-SN-38 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42585-1mg |
CL2A-SN-38 |
1279680-68-0 | 98% | 1mg |
¥6126.0 | 2023-09-05 | |
ChemScence | CS-0102784-10mg |
CL2A-SN-38 |
1279680-68-0 | 98.64% | 10mg |
$580.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42585-10mg |
CL2A-SN-38 |
1279680-68-0 | 98% | 10mg |
¥16806.0 | 2023-09-05 | |
MedChemExpress | HY-128946-1mg |
CL2A-SN-38 |
1279680-68-0 | 98.06% | 1mg |
¥5500 | 2022-05-18 | |
Ambeed | A1250774-10mg |
4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate |
1279680-68-0 | 98% | 10mg |
$344.0 | 2025-02-25 | |
Ambeed | A1250774-1mg |
4-((S)-2-(4-Aminobutyl)-35-(4-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)methyl)-1H-1,2,3-triazol-1-yl)-4,8-dioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacontanamido)benzyl ((S)-4,11-diethyl-9-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl) carbonate |
1279680-68-0 | 98% | 1mg |
$76.0 | 2025-02-25 | |
DC Chemicals | DC32583-10 mM * 1 mL in DMSO |
CL2A-SN-38 |
1279680-68-0 | 10mM*1mLinDMSO |
$220.0 | 2023-09-15 | ||
Aaron | AR01LIYG-10mg |
carbonic acid, [4-[[(2S)-2-(4-aminobutyl)-35-[4-[[[[4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexyl]carbonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1,4,8-trioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacont-1-yl]amino]phenyl]methyl (4S)-4,11-diethyl-3,4,12,14-tetrahydro-9-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-4-yl ester |
1279680-68-0 | 98% | 10mg |
$313.00 | 2025-02-13 | |
1PlusChem | 1P01LIQ4-1mg |
carbonic acid, [4-[[(2S)-2-(4-aminobutyl)-35-[4-[[[[4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexyl]carbonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1,4,8-trioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacont-1-yl]amino]phenyl]methyl (4S)-4,11-diethyl-3,4,12,14-tetrahydro-9-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-4-yl ester |
1279680-68-0 | 98% | 1mg |
$56.00 | 2023-12-25 | |
A2B Chem LLC | BA82860-1mg |
carbonic acid, [4-[[(2S)-2-(4-aminobutyl)-35-[4-[[[[4-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexyl]carbonyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-1,4,8-trioxo-6,12,15,18,21,24,27,30,33-nonaoxa-3,9-diazapentatriacont-1-yl]amino]phenyl]methyl (4S)-4,11-diethyl-3,4,12,14-tetrahydro-9-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-4-yl ester |
1279680-68-0 | 98% | 1mg |
$56.00 | 2024-04-20 |
CL2A-SN-38 Literatura relevante
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
1279680-68-0 (CL2A-SN-38) Productos relacionados
- 898379-93-6(2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 941948-06-7(3-fluoro-N-{2-6-(methylsulfanyl)-4-(propan-2-yl)amino-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1525468-94-3(2-Methyl-2-(1-methyl-1h-pyrrol-2-yl)butan-1-amine)
- 1805358-57-9(Ethyl 5-bromo-2-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 1005785-69-2(Ethyl N-(6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate)
- 2097966-66-8(1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol)
- 2228469-60-9(2-(4-bromo-3,5-dimethoxyphenyl)oxirane)
- 2171516-79-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-phenylpropan-2-yl)carbamoylpropanoic acid)
- 1497783-90-0(4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile)
- 1248012-19-2(1-(4-ethylcyclohexyl)methylpiperazine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1279680-68-0)CL2A-SN-38

Pureza:99%/99%/99%/99%/99%
Cantidad:5mg/10mg/25mg/50mg/100mg
Precio ($):223.0/310.0/432.0/602.0/842.0
atkchemica
(CAS:1279680-68-0)CL2A-SN-38

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe